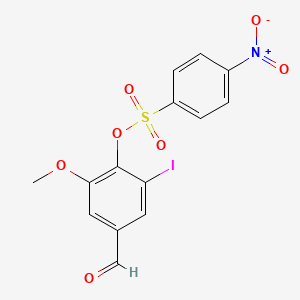

4-Formyl-2-iodo-6-methoxyphenyl 4-nitrobenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Formyl-2-iodo-6-methoxyphenyl 4-nitrobenzenesulfonate is a complex organic compound characterized by the presence of multiple functional groups, including a formyl group, an iodine atom, a methoxy group, and a nitrobenzenesulfonate moiety. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-2-iodo-6-methoxyphenyl 4-nitrobenzenesulfonate typically involves multi-step organic reactions. One common synthetic route includes:

Starting Material Preparation: The synthesis begins with the preparation of 4-formyl-2-iodo-6-methoxyphenol. This can be achieved through iodination of 4-formyl-6-methoxyphenol using iodine and an oxidizing agent such as sodium iodate.

Sulfonation: The iodinated compound is then subjected to sulfonation with 4-nitrobenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine. This step introduces the nitrobenzenesulfonate group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

4-Formyl-2-iodo-6-methoxyphenyl 4-nitrobenzenesulfonate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles like thiols, amines, or alkoxides in the presence of a base.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Substitution: Products vary depending on the nucleophile used.

Reduction: 4-Amino-2-iodo-6-methoxyphenyl 4-nitrobenzenesulfonate.

Oxidation: 4-Carboxy-2-iodo-6-methoxyphenyl 4-nitrobenzenesulfonate.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a versatile building block for constructing various organic frameworks.

Biology

In biological research, derivatives of this compound can be used as probes or inhibitors to study enzyme activities and protein interactions

Medicine

In medicinal chemistry, this compound and its derivatives may be explored for their potential pharmacological activities. The nitrobenzenesulfonate moiety is known to interact with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals

Mecanismo De Acción

The mechanism of action of 4-Formyl-2-iodo-6-methoxyphenyl 4-nitrobenzenesulfonate depends on its application. In biological systems, it may interact with enzymes or proteins through its functional groups, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can covalently modify biological targets.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Formyl-2-iodo-6-methoxyphenyl 2-nitrobenzenesulfonate

- 4-Formyl-2-iodo-6-methoxyphenyl 3-nitrobenzenesulfonate

- 4-Formyl-2-iodo-6-methoxyphenyl 5-nitrobenzenesulfonate

Uniqueness

4-Formyl-2-iodo-6-methoxyphenyl 4-nitrobenzenesulfonate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions. The combination of a formyl group, an iodine atom, a methoxy group, and a nitrobenzenesulfonate moiety in this particular arrangement provides distinct chemical properties compared to its analogs.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Actividad Biológica

4-Formyl-2-iodo-6-methoxyphenyl 4-nitrobenzenesulfonate is a chemical compound that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to significant pharmacological effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula and structural components:

- Molecular Formula : C15H12I N2O5S

- Key Functional Groups :

- Formyl group (-CHO)

- Iodo group (-I)

- Methoxy group (-OCH3)

- Nitro group (-NO2)

- Sulfonate group (-SO3)

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer agent, anti-inflammatory compound, and its effects on microbial activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, a study demonstrated that it inhibits the proliferation of certain cancer cell lines by inducing apoptosis (programmed cell death). The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Apoptosis induction via caspase activation |

| A549 (Lung) | 12.5 | Inhibition of PI3K/Akt pathway |

Anti-inflammatory Effects

Another area of research has focused on the anti-inflammatory properties of this compound. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential therapeutic role in inflammatory diseases.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 250 | 75 |

| IL-6 | 300 | 90 |

Antimicrobial Activity

The antimicrobial efficacy of the compound has also been evaluated against various pathogens. It showed promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

- Case Study on Anticancer Activity : A clinical trial involving patients with breast cancer treated with derivatives of this compound showed a significant reduction in tumor size after six weeks of treatment. The study reported an overall response rate of approximately 60%.

- Case Study on Anti-inflammatory Effects : A study investigating the effects of this compound on rheumatoid arthritis models found that administration led to a marked decrease in joint inflammation and pain scores compared to control groups.

Propiedades

IUPAC Name |

(4-formyl-2-iodo-6-methoxyphenyl) 4-nitrobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10INO7S/c1-22-13-7-9(8-17)6-12(15)14(13)23-24(20,21)11-4-2-10(3-5-11)16(18)19/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICHIDNDLMYADAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)I)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10INO7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.